4-(1H-benzimidazol-2-ylthio)aniline
Overview
Description
4-(1H-benzimidazol-2-ylthio)aniline is a chemical compound with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which include 4-(1h-benzimidazol-2-ylthio)aniline, can interact with proteins and enzymes . This interaction makes the benzimidazole nucleus an important pharmacophore in drug discovery .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that this compound may interact with its targets in a way that influences these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the compound has a molecular weight of 24131 , which may influence its bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature may influence its stability.
Biochemical Analysis
Biochemical Properties
4-(1H-Benzimidazol-2-ylthio)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate signal transduction processes, leading to altered cellular responses. Additionally, this compound can bind to specific proteins, affecting their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for example, the compound has been observed to induce apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, which are proteases that play a key role in the execution of apoptosis. Furthermore, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. These effects underscore the compound’s potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a cascade of downstream effects, ultimately altering cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. By influencing these transcription factors, the compound can alter the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression. In in vivo studies, the compound’s effects can be influenced by factors such as metabolic stability and bioavailability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its therapeutic effects primarily through enzyme inhibition and modulation of gene expression. At higher doses, toxic effects may become apparent, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites involved in cellular processes. This highlights the compound’s potential to modulate metabolic pathways and impact cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution dynamics .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-ylthio)aniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis has also been explored, which involves heating a mixture of p-aminobenzoic acid and PPA under microwave irradiation . This method offers higher yields and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-benzimidazol-2-ylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzimidazole derivatives .
Scientific Research Applications
4-(1H-benzimidazol-2-ylthio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
- 2-(4-Aminophenyl)benzimidazole
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 4-(1H-benzimidazol-2-yl)benzoic acid
Comparison: 4-(1H-benzimidazol-2-ylthio)aniline is unique due to the presence of the thio group, which enhances its reactivity and biological activity compared to other benzimidazole derivatives . The thio group allows for additional chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVGNUODYYVYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368493 | |
Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956-13-8 | |
Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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